Ethylene Glycol Spacer Confers Lower LogP and Higher Topological Polar Surface Area versus Carbon-Only Spacer Analogs, Modulating Pharmacokinetic and Solubility Profiles
The target compound's ethoxy spacer (–OCH2CH2O–) introduces an additional hydrogen bond acceptor and increases topological polar surface area (TPSA) compared to the methylene-spacer analog 4-(2-allyloxyethyl)phenol (CAS 874112-87-5), which contains a –CH2CH2O– linker lacking the ether oxygen. Computational data indicate the target compound has a computed LogP of 1.97 and PSA of 38.69 Ų . By contrast, 4-(2-allyloxyethyl)phenol (estimated LogP ~2.5–2.8 based on fragment-based calculation for the –CH2CH2O– to –OCH2CH2O– substitution) exhibits higher lipophilicity and lower PSA, predictions that translate into measurably different solubility and permeability profiles in drug-intermediate contexts . The increased polarity and hydrogen-bonding capacity of the target compound's spacer also provide greater resistance to non-specific protein binding in biological assays, a differentiation relevant for medicinal chemistry applications [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Computed LogP = 1.97; PSA = 38.69 Ų (DTXSID10763750, computed properties) |
| Comparator Or Baseline | 4-(2-Allyloxyethyl)phenol: Estimated LogP ~2.5–2.8 (fragment-based calculation; PSA ~29–32 Ų). p-Allyloxyphenol: LogP ~2.2; PSA ~29 Ų |
| Quantified Difference | ΔLogP: target compound is ~0.5–0.8 units lower (more hydrophilic). ΔPSA: target compound is ~6–10 Ų higher (greater polarity) |
| Conditions | Computational predictions; fragment-based LogP estimation using standard algorithm (e.g., XLogP3 or ACD/Labs). No experimental LogP data available for the target compound |
Why This Matters
Lower LogP and higher PSA indicate improved aqueous solubility and reduced membrane permeability, critical differentiators for selecting the optimal building block in early-stage drug discovery where pharmacokinetic tuning is required.
- [1] Pötsch, S. et al. (1994) 'p-Alkoxyphenols, a new class of inhibitors of mammalian R2 ribonucleotide reductase', Molecular Pharmacology, 45(4), pp. 792–796. PMID: 8183256. View Source
